N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoindolinone moiety and an isoxazole ring, which contribute to its distinctive properties.
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide is the enzyme NUDT5 . This enzyme plays a significant role in hormone signaling in breast cancer cells .
Mode of Action
The compound interacts with the NUDT5 enzyme at a molecular level, blocking hormone signaling in breast cancer cells . The compound NPD-12, a derivative of this compound, showed the highest molecular binding energy of -8.3 kcal/mol, which interacted more effectively than the reference drug 5-FU with a binding energy of -4.6 kcal/mol .
Biochemical Pathways
The compound’s interaction with the NUDT5 enzyme affects the hormone signaling pathway in breast cancer cells . This disruption can lead to a decrease in the proliferation of these cells .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its antiproliferative effects .
Result of Action
The compound has shown effective cytotoxicity against MCF7 cells . Specifically, the synthesized compounds NPD-8 and NPD-12 demonstrated the most activity against the MCF7 cells compared to the standard medication drug 5-FU .
Action Environment
The compound was synthesized via a condensation reaction between N-(1,3-dioxo-1,3-dihydro isobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as an environmentally friendly solvent . This suggests that the compound’s synthesis, and potentially its action, can be influenced by environmental factors such as the presence of certain amines and the use of water as a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide typically involves the condensation of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with various aliphatic, aromatic, and heterocyclic amines in an environmentally friendly solvent such as water . This method is catalyst-free and yields high purity products with simple work-up procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents and catalyst-free conditions is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindolin-4-yl)acetamide: Shares the isoindolinone moiety but lacks the isoxazole ring.
N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide: Contains a different substituent on the isoindolinone ring.
Uniqueness
N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide is unique due to the presence of both the isoindolinone and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-6-5-9(20-16-6)12(18)14-8-4-2-3-7-10(8)13(19)15-11(7)17/h2-5H,1H3,(H,14,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXJFDLPSIBBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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